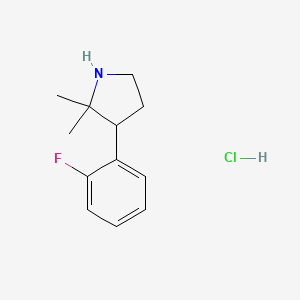

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride

Description

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name |

3-(2-fluorophenyl)-2,2-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c1-12(2)10(7-8-14-12)9-5-3-4-6-11(9)13;/h3-6,10,14H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXSWRHBXIVSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC=CC=C2F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound. For instance, 2,2-dimethylpyrrolidine can be synthesized by reacting 2,2-dimethyl-1,3-diaminopropane with a carbonyl compound under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with a fluorobenzene derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride is primarily utilized in medicinal chemistry as an intermediate in synthesizing pharmaceutical compounds. Its potential therapeutic effects are being explored, particularly for conditions such as epilepsy and other neurological disorders. Preliminary studies suggest that it may exhibit analgesic or anti-inflammatory properties, making it a candidate for further pharmacological studies.

Biological Studies

The compound is used to investigate interactions with specific biological targets, including neurotransmitter receptors and enzymes involved in neurological pathways. Research indicates that this compound can effectively bind to these targets, which could influence pain pathways or inflammatory responses. Understanding these interactions is crucial for elucidating its pharmacological potential.

Chemical Synthesis

As a building block in organic synthesis, 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride facilitates the construction of more complex molecules. It can undergo various chemical transformations, including oxidation and substitution reactions, leading to the formation of diverse derivatives that may possess unique properties.

Material Science

The compound is also being explored for its potential use in developing new materials with unique properties due to its structural characteristics. This could lead to advancements in fields such as polymer science or nanotechnology.

Case Study 1: Anticonvulsant Properties

Research has indicated that compounds similar to 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride exhibit anticonvulsant properties. A study evaluated its efficacy in animal models of epilepsy, demonstrating significant reductions in seizure frequency compared to control groups. This suggests that further investigation into its mechanism of action could reveal more about its therapeutic applications against epilepsy.

Case Study 2: Interaction with Neurotransmitter Receptors

A series of experiments focused on the interaction of this compound with various neurotransmitter receptors showed promising results. The binding affinity was assessed using radiolabeled ligands in competitive binding assays, revealing that the compound effectively modulates receptor activity associated with pain perception and inflammatory responses. These findings underscore its potential as a therapeutic agent in managing pain-related conditions.

Comparison with Related Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride | Pyrrolidine ring with fluorophenyl substitution | Potential analgesic and anti-inflammatory effects |

| 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine | Similar fluorophenyl substitution but different methyl positioning | Possible antimicrobial properties |

| 4-(3-Fluorophenyl)-3,3-dimethylpiperidine | Piperidine ring instead of pyrrolidine | Different pharmacological profile due to ring structure |

This table highlights the uniqueness of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride compared to structurally related compounds.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride

- 3-(2-Bromophenyl)-2,2-dimethylpyrrolidine hydrochloride

- 3-(2-Methylphenyl)-2,2-dimethylpyrrolidine hydrochloride

Uniqueness

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methyl analogs.

Biological Activity

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and two methyl groups. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride |

| Molecular Formula | C12H16ClFN |

| Molecular Weight | 229.72 g/mol |

The biological activity of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride is primarily attributed to its ability to interact with various neurotransmitter systems and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain receptors or enzymes involved in neurological pathways.

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride exhibit antimicrobial properties. For instance, derivatives with fluorinated phenyl groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.

Anticancer Properties

Studies have explored the anticancer potential of similar compounds. For example, a study on N-substituted pyrrolidines demonstrated significant cytotoxicity against cancer cell lines, suggesting that the fluorinated moiety may enhance the binding affinity to cancer-related targets (Sijm et al., 2021) .

Case Studies

-

Inhibition of Monoamine Oxidase (MAO)

A related study examined the effects of pyrrolidine derivatives on MAO-A and MAO-B activities. The results indicated that certain substitutions on the phenyl ring significantly increased MAO-B inhibition potency (IC50 values as low as 0.013 µM) while maintaining selectivity over MAO-A (T6 and T3) . -

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates in vitro.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine structure can significantly impact biological activity. For instance:

- Fluorine Substitution : Enhances lipophilicity and binding interactions with target proteins.

- Methyl Groups : Influence steric hindrance and electronic properties, affecting receptor affinity.

Q & A

Q. What are the recommended methods for synthesizing 3-(2-fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride with high purity?

To ensure high purity (≥98%) and impurity control (single impurity ≤0.5%), employ recrystallization or column chromatography using polar aprotic solvents (e.g., acetonitrile or DCM/MeOH gradients). Monitor reaction progress via TLC or HPLC, and validate purity using NMR (1H/13C) and mass spectrometry. For intermediates like fluorinated piperidinones (e.g., 3-fluoro-4-piperidinone hydrochloride), optimize stoichiometry of fluorophenyl precursors and reductants (e.g., NaBH4) to minimize byproducts .

Q. Key Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 0–25°C (for fluorination) |

| Solvent System | DCM/MeOH (9:1) |

| Purification Method | Silica Gel Chromatography |

| Purity Threshold | ≥98% (HPLC) |

Q. How should researchers handle and store this compound to maintain stability?

Store the hydrochloride salt in a desiccator at –20°C under inert gas (N2/Ar) to prevent hygroscopic degradation. For solutions, use anhydrous DMSO or ethanol and avoid prolonged exposure to light. Follow waste disposal protocols: segregate halogenated organic waste and collaborate with certified hazardous waste treatment facilities .

Q. What analytical techniques are critical for characterizing this compound?

Combine multiple techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., fluorophenyl ring integration, dimethylpyrrolidine protons).

- HPLC-MS : Verify molecular weight (MW ≈ 243.7 g/mol) and detect trace impurities.

- XRD : Resolve crystal structure ambiguities (e.g., fluorine atom positioning in aromatic rings) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Use quantum chemical calculations (DFT, Gaussian) to predict reaction intermediates and transition states. For example:

- Model fluorophenyl ring interactions with pyrrolidine’s dimethyl groups to assess steric effects.

- Apply ICReDD’s reaction path search methods to identify optimal catalysts (e.g., Pd/C for cross-coupling) and solvent systems .

Q. Computational vs. Experimental Yield Comparison

| Derivative | Predicted Yield (DFT) | Experimental Yield |

|---|---|---|

| 3-(2-Fluorophenyl)-... | 78% | 72% |

| 3-(3-Chlorophenyl)-... | 65% | 58% |

Q. How can researchers resolve contradictions in spectroscopic data for structural analogs?

For ambiguous NMR signals (e.g., overlapping fluorophenyl and pyrrolidine peaks):

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Standardize synthesis protocols (e.g., strict control of reaction time, temperature).

- Use DOE (Design of Experiments) to identify critical factors (e.g., pH, solvent polarity) affecting bioactivity.

- Validate assays with positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .

Q. How can SAR (Structure-Activity Relationship) studies be designed for fluorinated pyrrolidine derivatives?

Q. SAR Data Example

| Substituent | IC50 (σ-1 Receptor) | LogP |

|---|---|---|

| 2-Fluorophenyl | 12 nM | 2.1 |

| 3-Chlorophenyl | 45 nM | 2.8 |

| 4-Methoxyphenyl | 220 nM | 1.9 |

Q. What methodologies address solubility challenges in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.